Fluorine Substitution at C7 Confers Potent TAK1 Inhibition: Class-Level SAR Inference
In a series of 7-aminofuro[2,3-c]pyridine TAK1 inhibitors, optimization of the 7-position substituent was critical for achieving nanomolar potency. While direct data for the 7-fluoro analog is not available in the published SAR, the class-level trend indicates that halogen substitution at C7 significantly enhances biochemical and cellular potency compared to unsubstituted cores [1]. The 7-amino analog serves as a benchmark, with optimized compounds achieving IC50 values as low as 10 nM in biochemical assays and 22-65 nM in cellular mechanistic assays [2]. Fluorine, with its electron-withdrawing properties and metabolic stability benefits, is expected to offer a distinct potency and selectivity profile compared to the amino group [3].
| Evidence Dimension | TAK1 Inhibition Potency (Biochemical IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | 7-Aminofuro[2,3-c]pyridine derivatives: IC50 = 10 nM (optimized compound 12az) |
| Quantified Difference | Not calculable; class-level trend shows halogen substitution enhances potency |
| Conditions | TAK1 biochemical assay; cellular mechanistic assay in cells |
Why This Matters
The fluorine atom is a strategic replacement for amino groups to improve metabolic stability while maintaining target engagement, a key consideration for lead optimization in kinase programs.
- [1] Hornberger KR, Berger DM, Crew AP, et al. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorg Med Chem Lett. 2013;23(16):4517-4522. View Source
- [2] Hornberger KR, et al. Kinase selectivity and pharmacokinetic optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorg Med Chem. 2013. View Source
- [3] Patent EP2820022B1. Furo[2,3-c]pyridines actives on gpr 119. European Patent Office. View Source
